(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine
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Description
(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29g/mol. The purity is usually 95%.
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Scientific Research Applications
Chirality and Synthesis of Amino Acids
The compound is involved in the enantioselective synthesis of furan-2-yl amines and amino acids. A notable synthesis process involves the reduction of O-benzyl furan-2-yl ketone oximes to chiral amines, with the chirality controlled by the choice of the oxime's geometrical isomer. This process also extends to the production of amino acids through the oxidation of the furan ring (Demir et al., 2003).
Azulene Derivatives Synthesis
The compound is used in reactions involving 2H-cyclohepta[b]furan-2-one derivatives to produce azulene derivatives. The process involves the reaction with various compounds like malonitrile and cyanoacetamide, leading to trisubstituted azulene derivatives (Nozoe et al., 1971).
Biological Activity Study
Some derivatives of the compound have been synthesized for biological activity studies, such as in the brine shrimp lethality test (BST). Certain aminomethyl derivatives of eugenol, related to (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine, show toxicity in BST, indicating their potential for further bioactivity studies (Rudyanto et al., 2014).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13/h3-9,15H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDDINRILVKNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.